molecular formula C12H8F3N3O2S B15012683 N-(1,3-thiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide

N-(1,3-thiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide

Katalognummer: B15012683
Molekulargewicht: 315.27 g/mol
InChI-Schlüssel: WKCMIHIQJSKISR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-THIAZOL-2-YL)-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a synthetic organic compound that features a thiazole ring and a trifluoroacetamido group attached to a benzamide core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-THIAZOL-2-YL)-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Trifluoroacetamido Group: This step involves the acylation of an amine group with trifluoroacetic anhydride or trifluoroacetyl chloride.

    Formation of the Benzamide Core: The final step involves the coupling of the thiazole and trifluoroacetamido intermediates with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-THIAZOL-2-YL)-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoroacetamido group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.

Wissenschaftliche Forschungsanwendungen

N-(1,3-THIAZOL-2-YL)-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where thiazole and trifluoroacetamido moieties are known to be active.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(1,3-THIAZOL-2-YL)-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetamido group can enhance binding affinity and specificity due to its electron-withdrawing properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-THIAZOL-2-YL)-4-AMINOBENZAMIDE: Lacks the trifluoroacetamido group but has a similar core structure.

    N-(1,3-THIAZOL-2-YL)-4-(METHYLAMIDO)BENZAMIDE: Contains a methylamido group instead of the trifluoroacetamido group.

Uniqueness

N-(1,3-THIAZOL-2-YL)-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the presence of the trifluoroacetamido group, which can significantly influence its chemical and biological properties, such as increased stability and enhanced binding interactions.

Eigenschaften

Molekularformel

C12H8F3N3O2S

Molekulargewicht

315.27 g/mol

IUPAC-Name

N-(1,3-thiazol-2-yl)-4-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C12H8F3N3O2S/c13-12(14,15)10(20)17-8-3-1-7(2-4-8)9(19)18-11-16-5-6-21-11/h1-6H,(H,17,20)(H,16,18,19)

InChI-Schlüssel

WKCMIHIQJSKISR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.